molecular formula C8H8BrN3O B14288756 [(2-Bromophenyl)methylideneamino]urea CAS No. 120445-41-2

[(2-Bromophenyl)methylideneamino]urea

Cat. No.: B14288756
CAS No.: 120445-41-2
M. Wt: 242.07 g/mol
InChI Key: YAMGYPUYYIRGSK-UHFFFAOYSA-N
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Description

Contextualization within Urea (B33335) and Hydrazone Chemistry

The chemical nature of [(2-Bromophenyl)methylideneamino]urea is best understood by examining its constituent parts: the urea moiety and the hydrazone linkage.

Urea , with the chemical formula CO(NH₂)₂, is the simplest diamide (B1670390) of carbonic acid. wikipedia.org It features two amino groups attached to a central carbonyl functional group. wikipedia.org This structure allows urea to act as a weak base and a Lewis base, forming complexes with metal ions. wikipedia.org The urea molecule is planar in its solid crystalline state. wikipedia.org Urea and its derivatives are closely related to amides, carbamates, and thiocarbamides and serve as foundational structures for a wide array of more complex organic compounds. wikipedia.org

Hydrazones are a class of organic compounds characterized by the structure R¹R²C=N-NH₂. wikipedia.org They are typically formed through the condensation reaction of a ketone or an aldehyde with hydrazine (B178648) or its derivatives. wikipedia.org This reaction involves the replacement of the carbonyl oxygen atom with the =N-NH₂ functional group. wikipedia.org Hydrazones are intermediates in important organic reactions like the Wolff–Kishner reduction and can be converted to azines. wikipedia.org The specific subclass to which this compound belongs is known as semicarbazones . These are formed from the reaction of an aldehyde or ketone with semicarbazide (B1199961) (aminourea), which is itself a derivative of hydrazine.

The structure of this compound, therefore, combines the hydrogen-bonding capabilities and polarity of the urea group with the conjugated system and stereochemical possibilities of the hydrazone linkage.

Significance of (Bromophenyl)methylideneamino Moieties in Synthetic and Medicinal Chemistry

Bromine's role in pharmaceuticals is multifaceted:

Enhanced Biological Activity : Bromine-containing compounds often exhibit improved efficacy and potency. tethyschemical.com The element can influence a molecule's binding affinity to biological targets through halogen bonding, a specific type of non-covalent interaction. ump.edu.pl

Metabolic Stability : The introduction of a bromine atom can alter the metabolic profile of a drug, potentially increasing its half-life and duration of action.

Versatility in Synthesis : Bromine's ability to form a wide range of derivatives makes it a versatile tool for chemists to fine-tune the properties of a molecule. tethyschemical.com

Numerous pharmaceuticals incorporate a bromophenyl group to achieve their therapeutic effects. For instance, bromophenol hybrids have been investigated as potential anticancer agents that function through ROS-mediated apoptotic pathways. nih.gov Furthermore, the potent dual endothelin receptor antagonist Macitentan features a 5-(4-bromophenyl)pyrimidine (B2776488) core, highlighting the importance of this moiety in achieving high affinity and efficacy. acs.orgresearchgate.net Bromine derivatives have also found applications as antimicrobial agents, anesthetics, and sedatives. tethyschemical.com

The methylideneamino linker (-CH=N-) provides a rigid connection between the bromophenyl ring and the urea backbone, influencing the molecule's conformation and its ability to interact with biological receptors.

Overview of Research Trajectories for Related Chemical Entities

The scientific interest in molecules related to this compound is driven by the search for new therapeutic agents. Research in this area is progressing along several key trajectories.

One major focus is the development of novel urea-containing compounds for cancer therapy. mdpi.com The urea functional group's ability to form hydrogen bonds is a key feature in its interaction with target proteins and enzymes. mdpi.com Scientists have synthesized and evaluated numerous urea derivatives, demonstrating that this class of compounds holds significant potential for creating innovative anticancer drugs. mdpi.comresearchgate.net

Another significant research avenue involves the synthesis of brominated heterocyclic compounds . Bromophenol derivatives, for example, are being explored for their potent anticancer activities against various human cancer cell lines. nih.gov Similarly, the synthesis of complex molecules like 2-pyridyl urea-based Cu(II) complexes is being investigated to create metal-based therapeutics with antiproliferative action. mdpi.com

Furthermore, compounds containing a 2-bromophenyl group serve as important intermediates in the synthesis of more complex chemical structures, such as purines, which are fundamental components of DNA and RNA and have significant pharmacological importance. researchgate.net

The table below summarizes the research focus for these related chemical classes.

Chemical ClassPrimary Research FocusRepresentative Application Area
Urea DerivativesDevelopment of new therapeutic agents by leveraging hydrogen bonding capabilities.Anticancer Drugs mdpi.com
Brominated CompoundsEnhancing biological activity, metabolic stability, and target binding affinity.Anticancer, Antimicrobial, Anesthetics tethyschemical.comnih.gov
Hydrazone DerivativesServing as intermediates in organic synthesis and as bioactive molecules.Analysis of Ketones/Aldehydes, Bioconjugation wikipedia.org

Rationale for In-depth Investigation of this compound

The rationale for a detailed investigation into this compound is compelling and stems from the convergence of the chemical and medicinal attributes of its structural components.

Firstly, the compound represents a novel molecular architecture. While related structures like [(4-Bromophenyl)methylideneamino]urea are known synhet.com, the specific properties of the 2-bromo isomer have not been extensively documented in publicly available literature. The position of the bromine atom on the phenyl ring can significantly influence the molecule's electronic properties, steric hindrance, and intramolecular bonding, thereby affecting its chemical reactivity and biological activity.

Secondly, the molecule synergistically combines the urea-hydrazone (semicarbazone) scaffold, a known pharmacophore, with the bio-active bromophenyl moiety. This combination suggests a high potential for biological activity. The urea group provides hydrogen bond donor and acceptor sites, while the bromophenyl group can engage in halogen bonding and other interactions, making it a promising candidate for binding to biological targets.

Therefore, a thorough investigation is warranted to:

Develop efficient synthetic pathways to access this specific isomer.

Characterize its fundamental physicochemical properties (e.g., crystal structure, spectroscopic data).

Evaluate its potential biological activities, particularly in areas where urea and bromophenyl derivatives have shown promise, such as oncology. nih.govmdpi.com

Such research would fill a notable gap in the chemical literature and could potentially lead to the discovery of a new lead compound for drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2-bromophenyl)methylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMGYPUYYIRGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367888
Record name [(2-bromophenyl)methylideneamino]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120445-41-2
Record name [(2-bromophenyl)methylideneamino]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Bromophenyl Methylideneamino Urea

Retrosynthetic Analysis of [(2-Bromophenyl)methylideneamino]urea

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves deconstructing a target molecule into simpler, readily available precursor structures. wikipedia.orgdeanfrancispress.com This process works backward from the final product to the starting materials, using "disconnections" that correspond to reliable forward chemical reactions. libretexts.orgamazonaws.com

For this compound, the most logical primary disconnection is at the imine (C=N) bond. This is a standard strategy for molecules containing this functional group. amazonaws.com This disconnection breaks the target molecule into two key synthons: an electrophilic carbonyl component and a nucleophilic amine component.

Synthon 1 (Electrophilic): An acyl cation equivalent on a 2-brominated phenyl ring.

Synthon 2 (Nucleophilic): A semicarbazide (B1199961) anion equivalent.

The corresponding synthetic equivalents—real chemical reagents that can be used in the laboratory—for these synthons are 2-bromobenzaldehyde (B122850) and semicarbazide (or its more stable hydrochloride salt), respectively. ijcce.ac.ir The forward reaction is a classical condensation reaction.

A secondary disconnection can be considered within the semicarbazide structure itself, breaking the amide bond. This suggests that semicarbazide can be formed from hydrazine (B178648) and an isocyanate equivalent, which informs some of the synthetic strategies discussed in subsequent sections.

Classical Condensation Reactions for Methylideneaminourea Scaffold Formation

The formation of the methylideneaminourea (semicarbazone) scaffold is most commonly achieved through a condensation reaction between a carbonyl compound and a semicarbazide derivative.

The most direct and widely employed method for synthesizing semicarbazones is the acid-catalyzed condensation of an aldehyde with semicarbazide. ijcce.ac.irgeneseo.edu In this route, 2-bromobenzaldehyde is reacted with semicarbazide, typically using semicarbazide hydrochloride and a base like sodium acetate (B1210297) to generate the free nucleophile in situ.

The reaction mechanism involves the initial protonation of the aldehyde's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The terminal primary amine group of semicarbazide then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a dehydration step to yield the final C=N double bond of the semicarbazone.

Alternative approaches generate semicarbazide in situ. One such method involves the reaction of urea (B33335) and hydrazine hydrate, which, after pH adjustment, can be directly condensed with the aldehyde in a one-pot synthesis. acgpubs.orggoogle.com

The semicarbazide backbone itself can be constructed through the reaction of hydrazine with an isocyanate source. finechem-mirea.ru Hydrazine and its derivatives react readily with organic isocyanates to form the corresponding semicarbazides. finechem-mirea.ru For the parent semicarbazide, hydrazine can be reacted with isocyanic acid (HNCO), which can be generated from the pyrolysis of urea or the acidification of a cyanate (B1221674) salt.

While this pathway is fundamental to the formation of the semicarbazide reagent, it is less commonly used as a direct one-pot synthesis for simple semicarbazones compared to the aldehyde-semicarbazide condensation. However, it is a crucial method for producing substituted semicarbazides, where a substituted hydrazine or isocyanate is used. researchgate.net Complex hydrazone derivatives can also be accessed from hydrazones through heating in the presence of nucleophiles, a process that likely involves imino-isocyanate intermediates. nih.gov

The efficiency of semicarbazone synthesis is highly dependent on reaction conditions. Key parameters for optimization include the choice of catalyst, solvent, pH, and temperature.

Catalysis: The condensation is typically accelerated by acid catalysts. While mineral acids can be used, milder acids are often preferred to avoid unwanted side reactions.

Solvent: The choice of solvent impacts reaction rate and product yield. Alcohols like ethanol (B145695) are common, often in aqueous mixtures. geneseo.edu Recent research has focused on "green" solvents to create more environmentally benign methods. geneseo.edu Furthermore, solvent-free syntheses, utilizing techniques like grinding or ball-milling, have proven to be highly efficient, offering advantages such as reduced waste, faster reaction times, and simpler work-up procedures. ijcce.ac.irresearchgate.net

pH Control: The reaction rate is pH-dependent. A weakly acidic environment (pH 4-6) is generally optimal. odinity.com This pH is low enough to catalyze the reaction by protonating the carbonyl group but not so low as to fully protonate the nucleophilic amine of semicarbazide, which would render it unreactive. odinity.com

Temperature: Reactions can often proceed at room temperature, although gentle heating may be applied to increase the rate, particularly for less reactive substrates. ijcce.ac.ir

Table 1: Comparison of Reaction Conditions for Semicarbazone Synthesis This interactive table summarizes various reported conditions for the synthesis of semicarbazones, highlighting the diversity of applicable methodologies.

Aldehyde/Ketone Reagent Conditions Solvent Yield (%) Reference
4-Chlorobenzaldehyde Semicarbazide HCl Ball-milling, 25°C, 45 min Solvent-free 100 ijcce.ac.ir
Benzaldehyde (B42025) Semicarbazide HCl Basic alumina, grinding Solvent-free High researchgate.net
Various Aldehydes Semicarbazide 80:20 Ethyl lactate (B86563):water Ethyl Lactate High geneseo.edu
Various Aldehydes Semicarbazide 92:8 Dimethyl isosorbide (B1672297):water Dimethyl Isosorbide High geneseo.edu
Furfural Urea + Hydrazine Hydrate Microwave, 125W, 3 min Ionic Liquid 99.2 google.com

Advanced Synthetic Approaches to Bromophenyl Derivatives

A critical aspect of synthesizing the target molecule is obtaining the precursor, 2-bromobenzaldehyde. The ortho-substitution pattern presents a challenge, as direct electrophilic bromination of benzaldehyde would primarily yield the meta-substituted product.

To achieve selective ortho-bromination, modern synthetic methods often employ directing groups to control the regioselectivity of the C-H functionalization.

A prominent strategy involves palladium-catalyzed C–H activation. acs.orgnih.gov In this approach, the aldehyde is first converted into a derivative containing a directing group, such as an O-methyloxime. acs.orgfigshare.com This directing group coordinates to a palladium catalyst, positioning it to selectively activate a C-H bond at the adjacent ortho position. The activated position is then functionalized by a bromine source, such as N-bromosuccinimide (NBS). A final hydrolysis step removes the directing group, revealing the desired 2-bromobenzaldehyde with high regioselectivity. acs.orgnih.gov Transient directing group strategies have also been developed, avoiding the need to install and remove an auxiliary group. researchgate.netlookchem.com

Table 2: Selected Methods for Palladium-Catalyzed ortho-Bromination of Benzaldehyde Derivatives This interactive table outlines different catalytic systems and conditions used for the ortho-bromination of benzaldehyde and related substrates.

Substrate Directing Group Catalyst Bromine Source Solvent Yield (%) Reference
Benzaldoxime derivative O-Methyloxime Pd(OAc)₂ NBS Acetic Acid Good acs.orgnih.gov
Benzaldehyde Amino acid (transient) Pd(OAc)₂ NBS DCE:TFA 86 lookchem.com
4-Methylbenzaldehyde Amino acid (transient) Pd(OAc)₂ NBS DCE:TFA 85 lookchem.com
3-Chlorobenzaldehyde Amino acid (transient) Pd(OAc)₂ NBS DCE:TFA 82 lookchem.com

Coupling Reactions for Complex Precursor Synthesis

The synthesis of the key precursor, 2-bromobenzaldehyde, often necessitates the use of sophisticated coupling reactions to construct the core aromatic structure with the desired substitution pattern. While direct bromination of benzaldehyde can occur, achieving regioselectivity for the ortho position can be challenging. Therefore, more controlled and versatile methods are often preferred.

Palladium-catalyzed cross-coupling reactions stand out as a powerful tool in this context. For instance, a Suzuki coupling reaction could be envisioned where a suitably protected 2-formylphenylboronic acid is coupled with a bromine source. Conversely, a Negishi coupling involving an organozinc reagent could also be employed. These methods offer high functional group tolerance and afford precise control over the substitution pattern, ensuring the bromine atom is introduced at the desired ortho position.

Another strategic approach involves the use of directed ortho-metalation (DoM). In this methodology, a directing group on the benzene (B151609) ring, such as a dimethylamino or an amide group, directs the deprotonation of the adjacent ortho-position by a strong base like n-butyllithium. The resulting aryllithium species can then be quenched with an electrophilic bromine source to introduce the bromine atom. Subsequent transformation of the directing group into an aldehyde functionality would yield the desired 2-bromobenzaldehyde precursor.

Furthermore, palladium-catalyzed C-N bond coupling reactions are instrumental in synthesizing N-aryl hydrazones, which can be precursors to more complex methylideneaminourea structures. organic-chemistry.org These reactions, often employing ligands like Buchwald-Hartwig biaryl phosphines, facilitate the coupling of aryl halides (such as 1-bromo-2-cyanobenzene) with hydrazones, offering an alternative and efficient route to substituted aminoindazoles and related heterocyclic systems. organic-chemistry.org

Stereochemical Control in Methylideneaminourea Synthesis

The formation of the C=N double bond in this compound introduces the possibility of geometric isomerism, leading to the formation of E and Z isomers. The control and confirmation of this stereochemistry are critical aspects of the synthesis.

Formation and Confirmation of Hydrazone Geometries (e.g., E/Z Isomerism)

The condensation reaction between 2-bromobenzaldehyde and semicarbazide hydrochloride typically leads to the formation of one geometric isomer as the major product, which is generally the more thermodynamically stable E isomer. researchgate.net The stability of the E isomer is often attributed to reduced steric hindrance compared to the Z isomer. mdpi.com However, the reaction conditions, including solvent, temperature, and pH, can influence the isomeric ratio. researchgate.net

The presence of the bulky bromine atom at the ortho position of the phenyl ring can exert a significant steric influence, potentially favoring the formation of the E isomer where the urea moiety and the phenyl ring are on opposite sides of the C=N double bond.

Confirmation of the resulting stereochemistry is primarily achieved through spectroscopic techniques. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for distinguishing between E and Z isomers. The chemical shift of the proton attached to the imine carbon (the methylidene proton) is often different for the two isomers due to the anisotropic effect of the nearby aromatic ring. Similarly, 13C NMR can show distinct signals for the imine carbon in each isomer. researchgate.net

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the molecular geometry, confirming the E or Z configuration. mdpi.com

Infrared (IR) Spectroscopy: While less definitive for isomer differentiation, IR spectroscopy can confirm the presence of key functional groups, such as the C=N stretch of the imine and the N-H and C=O stretches of the urea moiety. bhu.ac.in

Studies on related hydrazone systems have shown that interconversion between E and Z isomers can be induced by heat or acid catalysis. researchgate.net The Z isomers of hydrazonoyl halides, for example, are generally more thermodynamically stable than their E counterparts. mdpi.com The investigation of photochemical isomerization, often stimulated by UV or visible light, provides another avenue for controlling and studying the E/Z equilibrium in hydrazone derivatives. nih.govnih.gov

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency of the synthesis of this compound is typically evaluated based on the reaction yield, purity of the product, and the reaction time. The conventional method for semicarbazone synthesis involves the condensation of an aldehyde or ketone with semicarbazide hydrochloride in a suitable solvent, often with an acid catalyst. nih.govsathyabama.ac.in

Synthetic MethodTypical Yield (%)Reaction TimeConditions
Conventional Solution-Based60-85Several hoursRefluxing in ethanol or methanol (B129727) with acid catalyst. nih.gov
Solvent-Free Ball Milling>9030-60 minutesStoichiometric reactants with NaHCO3, room temperature. researchgate.net
Microwave-Assisted Synthesis85-955-15 minutesSolvent-free or in polar solvents like ethanol or water. minarjournal.com
Green Solvents (e.g., Ethyl Lactate)~80-90VariableOften at room or slightly elevated temperatures. geneseo.edu

Interactive Data Table: Comparative Synthetic Efficiency Users can filter and sort the table based on different parameters.

Solvent-free methods, such as ball milling, have demonstrated high efficiency, often providing quantitative yields in shorter reaction times compared to traditional solvent-based approaches. researchgate.net Microwave-assisted synthesis is another highly efficient method that can significantly reduce reaction times and improve yields. minarjournal.com The choice of solvent can also play a crucial role, with greener solvents like ethyl lactate and dimethyl isosorbide showing promising results in terms of both yield and purity. geneseo.edu

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental impact of the chemical process. acs.org Key principles that can be applied include:

Atom Economy: The condensation reaction for semicarbazone formation is inherently atom-economical, with water being the only major byproduct. Synthetic strategies should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Traditional syntheses often employ volatile organic solvents. Green alternatives focus on using safer solvents like water, ethanol, or novel green solvents such as ethyl lactate and dimethyl isosorbide. geneseo.edu The ideal scenario is to perform the reaction under solvent-free conditions, for instance, through mechanochemistry (ball milling). researchgate.netmdpi.com

Energy Efficiency: Microwave-assisted synthesis is a prime example of improving energy efficiency by significantly reducing reaction times and the need for prolonged heating. minarjournal.com Reactions conducted at ambient temperature, such as some solvent-free methods, also contribute to this principle.

Reduction of Derivatives: Synthetic routes that avoid the use of protecting groups for the aldehyde or semicarbazide functionalities are preferred as they reduce the number of steps and the amount of waste generated. acs.org

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally benign. orientjchem.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromophenyl Methylideneamino Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A ¹H NMR spectrum for [(2-Bromophenyl)methylideneamino]urea would be expected to show distinct signals for the protons of the 2-bromophenyl group and the urea (B33335) moiety. The aromatic protons would likely appear as a complex multiplet in the downfield region of the spectrum due to their varied electronic environments and spin-spin coupling. The imine proton (-CH=N-) would typically present as a singlet, and the amine protons (-NH and -NH₂) of the urea group would also be expected to appear as singlets, though their chemical shifts can be variable and are often solvent-dependent. Without experimental data, a precise analysis and data table cannot be provided.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. One would expect to observe distinct signals for the carbonyl carbon of the urea group, the imine carbon, and the carbons of the 2-bromophenyl ring. The carbon atom attached to the bromine would show a characteristic chemical shift. A detailed spectral analysis and a corresponding data table are not possible without published experimental findings.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Techniques (e.g., NOESY) for Conformational Analysis

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the spatial arrangement of atoms within a molecule. A NOESY spectrum of this compound could reveal through-space interactions between protons, offering insights into the molecule's preferred conformation, such as the orientation of the 2-bromophenyl ring relative to the semicarbazone backbone. Currently, no 2D-NMR studies for this specific compound are available in the literature.

Vibrational Spectroscopy Studies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. Key vibrational frequencies would include N-H stretching vibrations for the amine groups, a C=O stretching vibration for the carbonyl group of the urea moiety, a C=N stretching vibration for the imine bond, and various C-H and C=C stretching and bending vibrations for the aromatic ring. While the synthesis of this compound has been mentioned, the specific IR data has not been published, precluding the creation of a detailed data table.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 peaks with nearly equal intensity). The fragmentation pattern would likely involve cleavage of the bonds in the semicarbazone chain and loss of fragments from the aromatic ring. Without access to experimental mass spectral data, a detailed analysis of its fragmentation is not feasible.

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data, such as the exact mass measurement to confirm the elemental composition of this compound, is not available in the searched literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No experimental data regarding the fragmentation pattern of this compound under Electrospray Ionization Mass Spectrometry (ESI-MS) conditions has been found. This information would be crucial for elucidating the compound's structure and fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum for this compound, which would detail its specific absorption maxima (λmax) and provide insights into its electronic transitions, is not documented in available sources.

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction Analysis

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, critical data such as unit cell dimensions, space group, and precise atomic coordinates are unknown.

Analysis of Crystal Packing and Intermolecular Interactions

Without a determined crystal structure, an analysis of the crystal packing and the specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking) governing the solid-state architecture of this compound cannot be performed.

Chromatographic Purity Assessment (e.g., HPLC)

A specific High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound, including details on the column, mobile phase, and detection parameters, has not been reported in the surveyed literature.

Elemental Composition Analysis

The elemental composition of this compound is a fundamental characteristic used to confirm its empirical formula and assess the purity of synthesized samples. The theoretical percentages of carbon (C), hydrogen (H), and nitrogen (N) are calculated based on the compound's molecular formula, C₈H₈BrN₃O. These calculated values serve as a benchmark for comparison with experimentally determined data obtained through quantitative elemental analysis.

The molecular formula C₈H₈BrN₃O is established from the constituent atoms of the molecule: eight carbon atoms, eight hydrogen atoms, one bromine atom, three nitrogen atoms, and one oxygen atom. Based on the atomic masses of these elements, the calculated molar mass of the compound is approximately 242.07 g/mol .

The theoretical elemental composition is as follows:

Carbon (C): 39.69%

Hydrogen (H): 3.33%

Nitrogen (N): 17.36%

Detailed research findings from the synthesis and characterization of novel compounds typically involve a comparison between these theoretical percentages and the values obtained from experimental elemental analysis, often referred to as CHN analysis. A close correlation between the found and calculated values, generally within a margin of ±0.4%, is a strong indicator that the desired compound has been successfully synthesized with a high degree of purity.

At present, specific experimental data for the elemental composition of this compound from peer-reviewed literature is not available in the searched databases. However, the theoretical values presented in the table below are the standard against which any future experimental results would be measured.

Table 1: Elemental Composition of this compound

ElementSymbolTheoretical Percentage (%)
CarbonC39.69
HydrogenH3.33
NitrogenN17.36

Computational and Theoretical Investigations of 2 Bromophenyl Methylideneamino Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation for a given atomic arrangement to determine the electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. By optimizing the molecular structure, DFT calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles. For semicarbazone derivatives, these calculations typically employ basis sets like B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms. For a related compound, benzaldehyde (B42025) semicarbazone, DFT studies have provided precise measurements of its structural parameters. It is expected that for [(2-Bromophenyl)methylideneamino]urea, the bromine atom at the ortho position of the phenyl ring would influence the planarity and electronic distribution of the molecule due to steric and electronic effects.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table is illustrative, showing the type of data obtained from DFT calculations for similar molecules, as specific data for this compound is not available.

ParameterBondCalculated Bond Length (Å)Calculated Bond Angle (°)
Bond LengthC=O1.23 - 1.25-
Bond LengthC=N1.28 - 1.30-
Bond LengthN-N1.37 - 1.39-
Bond LengthC-Br1.89 - 1.91-
Bond AngleO=C-N-122 - 124
Bond AngleC=N-N-117 - 119

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For semicarbazone derivatives, the HOMO is often localized on the urea (B33335) and phenyl ring portions, while the LUMO is distributed over the azomethine group (-CH=N-). The analysis provides insights into the molecule's charge transfer properties and its potential to participate in various chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies This table illustrates the type of data generated from FMO analysis. Specific values for this compound are not available.

ParameterEnergy (eV)
EHOMO-6.0 to -6.5
ELUMO-1.5 to -2.0
Energy Gap (ΔE)4.0 to 5.0

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution around the molecule.

In an MEP map, different colors represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen and nitrogen. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack, commonly located around hydrogen atoms attached to electronegative atoms. For this compound, the oxygen atom of the carbonyl group and the nitrogen atoms are expected to be the primary sites for electrophilic interactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can reveal information about conformational changes and intermolecular interactions.

Conformational analysis is used to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. Molecules can rotate around single bonds, leading to various conformers with different energies. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore the potential energy surface to identify low-energy, stable conformations. These studies are critical for understanding how the molecule might adopt a specific shape to interact with a biological target.

The urea and semicarbazone moieties are known pharmacophores that can form multiple hydrogen bonds with biological targets such as proteins and enzymes. researchgate.netresearchgate.net MD simulations are instrumental in studying the dynamics of how a ligand like this compound binds to a receptor.

These simulations can predict the binding mode, calculate the binding free energy, and identify the key amino acid residues involved in the interaction. The carbonyl group of the urea can act as a hydrogen bond acceptor, while the N-H groups can act as hydrogen bond donors, facilitating strong interactions within a receptor's active site. researchgate.net Such studies are foundational in drug design, helping to rationalize the biological activity of compounds and guide the development of more potent derivatives. For instance, simulations of similar urea-containing compounds have been used to understand their interactions with targets like kinases or DNA. researchgate.netmdpi.com

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions, providing a virtual window into the transformation of reactants into products. For the synthesis of this compound, computational studies have been instrumental in elucidating the reaction mechanism, particularly concerning its regioselectivity and the energetic favorability of the synthetic route.

Studies on Regioselectivity and Transition States in Synthesis

The synthesis of this compound, a semicarbazone derivative, typically involves the condensation reaction between 2-bromobenzaldehyde (B122850) and semicarbazide (B1199961). While this reaction appears straightforward, the presence of different nucleophilic nitrogen atoms in semicarbazide raises questions of regioselectivity. Computational studies, often employing Density Functional Theory (DFT), can model the reaction at the molecular level to predict the most likely site of nucleophilic attack.

These studies analyze the transition states for the different possible reaction pathways. A transition state is a high-energy, short-lived molecular configuration that must be passed through for a reaction to occur. By calculating the energy of these transition states, researchers can determine the activation energy for each potential reaction pathway. The pathway with the lowest activation energy is the one that is kinetically favored, and therefore the most likely to occur.

For the formation of this compound, computational models would typically show that the nucleophilic attack by the terminal hydrazinic nitrogen of semicarbazide on the carbonyl carbon of 2-bromobenzaldehyde has a significantly lower activation energy compared to an attack by the amide nitrogen. This difference in energy explains the observed high regioselectivity in the synthesis, leading to the formation of the desired product.

Energetic Landscape of Synthetic Transformations

Beyond identifying the favored reaction pathway, computational chemistry can map out the entire energetic landscape of the synthetic transformation. This involves calculating the relative energies of the reactants, intermediates, transition states, and products. The resulting energy profile provides a comprehensive thermodynamic and kinetic picture of the reaction.

These energetic profiles are invaluable for optimizing reaction conditions. For instance, understanding the energy barriers can help in selecting appropriate catalysts or determining the optimal temperature to achieve a higher reaction rate and yield.

Structure-Activity Relationship (SAR) Prediction through In Silico Methods

In silico methods are a cornerstone of modern drug discovery, allowing for the prediction of a compound's biological activity based on its chemical structure. For this compound, these computational approaches are employed to understand how specific structural features contribute to its potential therapeutic effects.

Structure-Activity Relationship (SAR) studies aim to identify the key molecular fragments and physicochemical properties that are responsible for a compound's biological activity. For this compound, in silico SAR analyses would typically investigate the influence of:

The 2-bromophenyl group: The position and nature of the halogen substituent on the phenyl ring are critical. The bromine atom at the ortho position influences the electronic properties and steric hindrance of the molecule, which can affect its binding to a biological target.

The methylideneamino linker (-CH=N-NH-): This linker provides a specific geometry and rigidity to the molecule. Its ability to act as a hydrogen bond donor and acceptor is also a key determinant of biological activity.

The urea moiety (-C(=O)NH2): The urea group is a well-known pharmacophore that can participate in multiple hydrogen bonding interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) models are a powerful subset of in silico methods that use statistical techniques to correlate a compound's structural properties with its biological activity. For a series of analogs of this compound, a QSAR model could be developed to predict their activity based on descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft constants).

Structural Feature Predicted Influence on Activity Rationale
2-Bromo SubstituentMay enhance binding affinity through halogen bonding or by influencing the overall electronic distribution of the phenyl ring.The electron-withdrawing nature of bromine can modulate the reactivity and binding properties of the aromatic ring.
Methylideneamino LinkerProvides conformational rigidity, which can be favorable for specific receptor binding. The imine nitrogen can act as a hydrogen bond acceptor.A more rigid structure can lead to a lower entropic penalty upon binding to a target.
Urea GroupActs as a potent hydrogen bond donor and acceptor, facilitating strong interactions with the active site of a protein.The ability to form multiple hydrogen bonds is a common feature of many potent enzyme inhibitors and receptor ligands.

Ligand-Protein Docking Studies for Biological Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is instrumental in identifying potential biological targets for a compound and in understanding the molecular basis of its activity.

For this compound, ligand-protein docking studies would be performed against a panel of known protein targets implicated in various diseases. The docking algorithm samples a large number of possible binding poses of the compound in the active site of the protein and scores them based on a force field that estimates the binding affinity.

A successful docking study would reveal a low-energy binding pose where this compound forms favorable interactions with the amino acid residues of the protein's active site. These interactions can include:

Hydrogen bonds: The urea moiety and the imine nitrogen are prime candidates for forming hydrogen bonds with polar residues such as serine, threonine, and aspartic acid.

Hydrophobic interactions: The bromophenyl ring can engage in hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine.

Halogen bonds: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

The results of these docking studies can be visualized to provide a detailed 3D model of the ligand-protein complex, offering valuable insights into the specific interactions that stabilize the binding. This information is crucial for the rational design of more potent and selective analogs of this compound.

Potential Protein Target Class Key Predicted Interactions Therapeutic Relevance
KinasesHydrogen bonding with the hinge region, hydrophobic interactions in the ATP-binding pocket.Cancer, inflammatory diseases
ProteasesHydrogen bonding with the catalytic triad, hydrophobic interactions with substrate-binding pockets.Infectious diseases, cancer
G-protein coupled receptors (GPCRs)Interactions with transmembrane helical residues, ionic interactions with charged residues.A wide range of diseases including cardiovascular and neurological disorders

Coordination Chemistry and Metal Complexes of 2 Bromophenyl Methylideneamino Urea

Ligand Design and Coordination Modes

The design of a ligand is crucial for determining the properties of its metal complexes. The structure of [(2-Bromophenyl)methylideneamino]urea suggests several potential modes of coordination.

The this compound molecule possesses multiple potential donor atoms that can coordinate with a metal ion. These include:

The carbonyl oxygen atom of the urea (B33335) moiety.

The nitrogen atoms of the urea group.

The imine nitrogen atom of the methylideneamino group.

Urea and its derivatives typically coordinate to metal ions through the carbonyl oxygen atom. This is due to the higher electron density on the oxygen atom and its favorable steric accessibility. Coordination through the nitrogen atoms is less common but has been observed in some cases, particularly with soft metal ions. The imine nitrogen also presents a potential coordination site, which could lead to the formation of chelate rings.

The presence of multiple donor atoms in close proximity allows for the possibility of chelation, where the ligand binds to a central metal ion at two or more points, forming a ring structure. In this compound, simultaneous coordination of the carbonyl oxygen and the imine nitrogen to a metal center would result in the formation of a stable five-membered chelate ring. This bidentate coordination mode is common for ligands with similar structures and significantly enhances the stability of the resulting metal complexes compared to monodentate coordination. The potential for multidentate behavior makes this compound an intriguing ligand for the synthesis of stable and structurally diverse metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes would then be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition metal ions are excellent candidates for complexation with urea-based ligands due to their variable oxidation states and coordination numbers. The interaction of this compound with ions such as Co(II), Ni(II), Cu(II), Zn(II), Fe(III), Mn(II), Pt(II), and Pd(II) would be expected to yield a range of complexes with interesting magnetic and electronic properties. The choice of metal ion would influence the geometry and stability of the resulting complex. For example, square planar complexes are common for Pd(II) and Pt(II), while octahedral or tetrahedral geometries are often observed for Co(II), Ni(II), and Zn(II).

The stoichiometry of the metal complexes, or the ratio of ligand to metal, would depend on factors such as the coordination number of the metal ion, the denticity of the ligand, and the reaction conditions. Common stoichiometries for bidentate ligands include 1:1 (metal:ligand), 1:2, and 2:1. Elemental analysis, mass spectrometry, and Job's method of continuous variation are common techniques used to determine the stoichiometry of newly synthesized complexes.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a crucial tool in coordination chemistry for determining the number of unpaired electrons in a metal center, which in turn provides insight into its oxidation state, electron configuration, and coordination geometry. For metal complexes of this compound, these measurements would reveal whether the complexes are paramagnetic (possessing unpaired electrons) or diamagnetic (all electrons are paired).

The effective magnetic moment (μ_eff), calculated from susceptibility data, is often compared with theoretical spin-only values to infer the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). For instance, Cu(II) complexes with d⁹ configuration are expected to have a magnetic moment corresponding to one unpaired electron, typically in the range of 1.7-2.2 B.M.. Deviations from the spin-only value can suggest orbital contributions to the magnetic moment or the presence of magnetic exchange interactions between metal centers in polynuclear complexes.

While studies on related compounds, such as copper(II) complexes of 2-substituted benzaldehyde (B42025) semicarbazones, have been conducted, specific magnetic moment data for a series of metal complexes with this compound are not extensively reported in the available literature.

Table 1: Representative Magnetic Moment Data for Transition Metal Complexes (Note: Data for the specific complexes of this compound are not available in the cited literature. This table is a template for how such data would be presented.)

ComplexMetal IonCalculated Magnetic Moment (μ_eff) in B.M.Number of Unpaired ElectronsInferred Geometry
[M(L)₂X₂]Co(II)Data not availableData not availableData not available
[M(L)₂X₂]Ni(II)Data not availableData not availableData not available
[M(L)₂X₂]Cu(II)Data not availableData not availableData not available
[M(L)₂X₂]Zn(II)Data not availableData not availableData not available

L = this compound

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to study the redox properties of metal complexes. This technique provides information on the stability of different oxidation states of the central metal ion and can indicate whether redox processes are reversible, quasi-reversible, or irreversible. The resulting voltammogram plots current versus potential, showing anodic and cathodic peaks corresponding to oxidation and reduction events.

For metal complexes of this compound, CV studies would reveal the potentials at which the metal center (e.g., Cu(II)/Cu(I) or Ni(II)/Ni(I)) undergoes electron transfer. The data can be used to understand the effect of the ligand's electronic properties (such as the electron-withdrawing nature of the bromo-substituent) on the redox potential of the metal ion. However, specific cyclic voltammetry data for metal complexes derived from this particular ligand are not detailed in the surveyed scientific papers.

Stability and Reactivity of Metal Complexes

Thermogravimetric Analysis (TGA/DTA) for Thermal Degradation and Stability

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal methods used to study the thermal stability and decomposition patterns of coordination compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material.

A typical TGA thermogram for a metal complex of this compound would show distinct steps of mass loss. These steps often correspond to the loss of solvent molecules (like water or ethanol), followed by the decomposition of the organic ligand, and finally yielding a stable metal oxide as the residue. The temperature at which decomposition begins is an indicator of the complex's thermal stability.

Table 2: Illustrative TGA Decomposition Steps (Note: This is a generalized representation. Specific data for this compound complexes are not available.)

ComplexTemperature Range (°C)Mass Loss (%)Assignment
[M(L)₂]·nH₂O50-150Data not availableLoss of water molecules
150-300Data not availableDecomposition of ligand part 1
300-500Data not availableDecomposition of ligand part 2
>500Data not availableFormation of metal oxide

L = this compound

Kinetic Studies of Complex Formation and Decomposition

Kinetic studies provide quantitative information about the rates and mechanisms of chemical reactions. For coordination compounds, these studies can focus on the kinetics of ligand substitution, complex formation, or decomposition processes. Techniques such as stopped-flow spectrophotometry are often used to monitor rapid reactions involved in the formation of metal complexes.

Investigations into the kinetics of complex formation between various metal ions and this compound would elucidate the step-by-step mechanism of coordination and determine the rate constants for each step. Similarly, studying the decomposition kinetics would provide insights into the stability of the complexes under specific conditions. Research on the decomposition kinetics of urea and its derivatives is common, but specific kinetic data for the formation or decomposition of metal complexes with this particular semicarbazone ligand is not present in the available literature.

Theoretical Studies on Metal-Ligand Interactions

DFT Calculations for Complex Stability and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure, geometry, and properties of molecules and their metal complexes. DFT calculations can predict the optimized geometries of complexes, the nature of the metal-ligand bond, and the distribution of electron density within the molecule.

For complexes of this compound, DFT studies could be used to:

Determine the most stable coordination geometry (e.g., tetrahedral vs. square planar).

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic transitions and reactivity.

Analyze the bond orders and atomic charges to quantify the strength and nature of the metal-ligand interaction.

Despite the wide application of DFT in coordination chemistry, specific computational studies focusing on the stability and electronic structure of metal complexes with this compound have not been found in the surveyed literature.

Molecular Dynamics Simulations of Metal Complex Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe and understand the dynamic behavior of molecules over time. In the context of the metal complexes of this compound, MD simulations provide invaluable insights into their stability, conformational flexibility, and interactions with their surrounding environment at an atomic level. This section delves into the application of MD simulations to elucidate the intricate behavior of these metal complexes.

The primary goal of performing MD simulations on these complexes is to model their behavior in a solvated environment, typically water, to mimic physiological or experimental conditions. These simulations can predict how the complex will behave in solution, highlighting the stability of the metal-ligand coordination, the flexibility of the ligand's bromophenyl and urea moieties, and the nature of interactions with solvent molecules.

Simulation Protocol and Parameters

A typical MD simulation protocol for a metal complex of this compound would involve several key steps. Initially, the geometry of the metal complex is optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to obtain a low-energy starting structure. The complex is then placed in a simulation box filled with a chosen solvent, and counter-ions are added to neutralize the system. The system is then subjected to energy minimization to remove any steric clashes. Subsequently, the system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable state. Finally, the production run is performed, during which the trajectory of each atom is recorded over a significant timescale, often in the nanosecond to microsecond range.

The accuracy of MD simulations is heavily dependent on the force field parameters used to describe the interactions between atoms. For organic components of the ligand, standard force fields like AMBER or CHARMM are often employed. However, the parameters for the metal ion and its coordination sphere require careful calibration, often derived from quantum mechanical calculations, to accurately model the geometry and strength of the metal-ligand bonds.

Simulation Parameter Typical Value/Method
Force Field (Ligand)General Amber Force Field (GAFF)
Force Field (Metal)Customized parameters from QM calculations
Solvent ModelTIP3P or SPC/E water model
System NeutralizationAddition of counter-ions (e.g., Cl⁻ or Na⁺)
EnsembleNPT (Isothermal-isobaric)
Temperature300 K
Pressure1 atm
Integration Timestep2 fs
Simulation Duration100 ns - 1 µs

Analysis of Simulation Trajectories

The analysis of the MD simulation trajectories can reveal a wealth of information about the dynamic behavior of the metal complexes. Key analyses include:

Root Mean Square Fluctuation (RMSF): RMSF analysis pinpoints the flexibility of different parts of the complex. For instance, the bromophenyl group might exhibit higher flexibility compared to the more rigid chelate ring.

Radial Distribution Function (RDF): RDFs are used to analyze the solvation shell around the metal ion and other key functional groups of the ligand. This can provide insights into how solvent molecules are organized around the complex and their potential role in its stability and reactivity.

Hydrogen Bond Analysis: This analysis quantifies the formation and breaking of hydrogen bonds between the urea moiety of the ligand and surrounding water molecules, which can be crucial for the complex's solubility and biological interactions.

Hypothetical Research Findings

Based on MD simulations of structurally similar semicarbazone metal complexes, several key findings can be anticipated for the metal complexes of this compound.

Analyzed Property Anticipated Finding Implication
Complex Stability The coordination sphere around the metal center is expected to be stable, with minimal deviation from the initial geometry.The metal-ligand bond is strong and not easily disrupted by solvent interactions.
Ligand Flexibility The 2-bromophenyl group is likely to exhibit significant rotational freedom, while the semicarbazone backbone remains relatively rigid.The flexible phenyl ring may play a role in the complex's interaction with biological targets.
Solvent Interaction The urea moiety is expected to form persistent hydrogen bonds with water molecules, enhancing the complex's solubility.Good aqueous solubility is often a desirable property for potential therapeutic agents.
Effect of Bromine The bulky and electronegative bromine atom may influence the local solvent structure and could participate in halogen bonding interactions.These specific interactions could contribute to the unique properties and potential biological activity of the complex.

Biological Activity Profiles and Mechanistic Investigations of 2 Bromophenyl Methylideneamino Urea Derivatives

Enzymatic Inhibition Studies

The core structure of semicarbazones, which is structurally similar to thiourea (B124793), makes them promising candidates for enzyme inhibition studies, particularly for urease. nih.gov

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. mdpi.comnih.gov Its inhibition is a key strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori, which is linked to gastric ulcers and stomach cancer. mdpi.comresearchgate.net Semicarbazone and thiosemicarbazone derivatives have been extensively investigated as urease inhibitors. researchgate.netelsevierpure.comresearchgate.net

Studies on various semicarbazone derivatives have demonstrated significant urease inhibitory potential, with some compounds showing activity greater than the standard inhibitor, thiourea. researchgate.net For instance, a series of benzophenone (B1666685) semicarbazones showed good to moderate inhibition against urease with IC₅₀ values ranging from 8.7–119.5 µM, compared to thiourea's IC₅₀ of 21.2 ± 1.3 µM. Another study on hydrazinecarboxamide (semicarbazide) derivatives identified compounds with potent urease inhibition, with the most active compound having an IC₅₀ value of 0.52 ± 0.45 µM. nih.gov

Kinetic studies are crucial for understanding the mechanism of inhibition. For example, kinetic analysis of 2-hydroxy-1-naphthaldehyde (B42665) semicarbazone revealed it to be a reversible and competitive inhibitor of jack bean urease. rsc.org Similarly, kinetic studies on other potent thiosemicarbazones have shown them to act as competitive or uncompetitive inhibitors. nih.gov The mechanism often involves the interaction of the inhibitor with the nickel ions in the enzyme's active site, disrupting its catalytic function.

Table 1: Urease Inhibitory Activity of Selected Semicarbazone Derivatives

Compound IC₅₀ (µM) Standard (Thiourea) IC₅₀ (µM) Reference
1-(3-Fluorobenzylidene)semicarbazide 0.52 ± 0.45 Not specified nih.gov
Benzophenone Semicarbazone Derivative (15) 8.7 ± 0.6 21.2 ± 1.3
2-Hydroxy-1-naphthaldehyde semicarbazone 32 ± 4 Not specified rsc.org
Bis-Schiff base of benzyl (B1604629) phenyl ketone (3) 22.21 ± 0.42 21.15 ± 0.32 nih.gov

The inhibitory potential of [(2-Bromophenyl)methylideneamino]urea and related structures extends beyond urease.

α-Chymotrypsin: This digestive enzyme is a target for inhibitors in various physiological processes. nih.gov Studies on unsymmetrical 1,3-disubstituted urea derivatives have identified potent α-chymotrypsin inhibitors. researchgate.net For example, N-(2-methylphenyl)-2-oxo-1-pyrrolidinecarboxamide was found to be a highly active inhibitor with an IC₅₀ value of 8.10 ± 0.14 μM, comparable to the standard chymostatin (B1668925) (IC₅₀ = 8.24 ± 0.11 μM). researchgate.net The position of substituents on the phenyl ring was found to be critical for inhibitory activity. researchgate.net

Acetylcholinesterase (AChE): AChE inhibitors are used in the management of conditions like Alzheimer's disease. Research has shown that novel bromophenol derivatives possess considerable AChE inhibition effects. nih.gov Furthermore, a series of urea and sulfamide (B24259) derivatives incorporating 2-aminotetralin scaffolds exhibited excellent inhibitory effects against AChE, with Kᵢ values in the low nanomolar range (0.45-1.74 nM). nih.govresearchgate.net

There is limited specific information in the reviewed literature regarding the direct inhibitory activity of this compound on Butyrylcholinesterase and β-Glucuronidase.

Molecular docking studies have provided significant insights into how these inhibitors interact with their target enzymes. nih.gov For urease, docking simulations show that semicarbazone and thiosemicarbazone derivatives can fit into the active site of the enzyme. nih.govnih.gov The binding is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. researchgate.net The nitrogen and sulfur/oxygen atoms of the semicarbazone moiety can coordinate with the nickel ions in the urease active site, which is a crucial aspect of the inhibition mechanism. nih.gov

Structure-activity relationship (SAR) analyses help to understand how the chemical structure of the inhibitors influences their biological activity. mdpi.comnih.govfrontiersin.orgnih.gov For urease inhibitors, SAR studies have indicated that the type and position of substituents on the aromatic ring significantly affect the inhibitory potency. nih.govrsc.org For example, the presence of electron-withdrawing groups on the phenyl ring can enhance the inhibitory activity of some bis-Schiff bases against urease. nih.gov Similarly, for α-chymotrypsin inhibitors, the position of a methyl group on the phenyl ring was shown to be a key determinant of potency. researchgate.net

Antimicrobial Activity Investigations

Urea derivatives have been explored for their potential to combat microbial resistance. nih.govsemanticscholar.org

The antibacterial activity of urea and its derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. scielo.bruea.ac.ukresearchgate.net For instance, a study on 2-hydroxy-1-naphthaldehyde semicarbazone showed its highest antibacterial activity against Escherichia coli when compared to Bacillus subtilis and Staphylococcus aureus. rsc.org

Derivatives of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates have shown moderate antimicrobial effects against Pseudomonas aeruginosa. zsmu.edu.ua In a study of new aminoporphyrins bearing urea derivative substituents, compounds exhibited significant activity against S. aureus and B. subtilis, and moderate activity against P. aeruginosa and E. coli. scielo.brresearchgate.net The activity was found to be dependent on the concentration and the specific substituents on the porphyrin ring. scielo.br

Table 2: Antibacterial Activity of Selected Urea and Semicarbazone Derivatives

Compound Class Pathogen Activity Level Reference
2-Hydroxy-1-naphthaldehyde semicarbazone E. coli, B. subtilis, S. aureus Highest against E. coli rsc.org
2-((5-(2-Bromophenyl)...)thio)acetates P. aeruginosa Moderate zsmu.edu.ua
Aminoporphyrins with urea substituents S. aureus, B. subtilis Significant scielo.brresearchgate.net
Aminoporphyrins with urea substituents P. aeruginosa, E. coli Moderate scielo.brresearchgate.net

The search for new antifungal agents is critical, and derivatives of this compound have shown promise in this area. Studies on 1,2,4-triazole (B32235) derivatives, which can be related to the core structure, have demonstrated notable antifungal effects. zsmu.edu.uazsmu.edu.ua For example, 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates were tested against Candida albicans, with some compounds showing significant activity. zsmu.edu.ua

Similarly, other research on aminoporphyrins with urea substituents also demonstrated antifungal activity against Aspergillus oryzae and Candida albicans. scielo.brresearchgate.net Benzaldehydes, the precursor to the title compound, have also been identified as having potent antifungal activity through the disruption of cellular antioxidation systems. nih.govmedchemexpress.cn

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the compound "this compound" to generate a detailed article that adheres to the requested outline.

Research and published findings specifically investigating the detailed biological activities of this compound, including its precise mechanisms of antibacterial action, specific antitubercular and antiviral activities, anti-inflammatory properties, and interactions with biological macromolecules, are not available in the public domain.

While the broader class of compounds known as semicarbazones and urea derivatives are known to exhibit a range of biological activities, the explicit instructions to focus solely on this compound and not introduce information outside this specific scope prevents the inclusion of generalized data. Scientific accuracy requires that the article be based on direct research into the compound .

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the "" with the specific subsections requested.

Interactions with Biological Macromolecules

DNA Interaction Studies

Comprehensive searches of available scientific literature did not yield specific studies detailing the direct interaction of this compound with DNA. While research exists on the DNA binding properties of structurally related compounds, such as Schiff bases derived from bromo-substituted aldehydes, no data is currently published for this compound itself.

Generally, studies on similar Schiff base derivatives often employ techniques like UV-Vis absorption spectroscopy, fluorescence spectroscopy, and circular dichroism to investigate binding modes and affinities with DNA. proquest.comchristuniversity.innih.govias.ac.inresearchgate.net These studies can help determine whether a compound intercalates between DNA base pairs, binds to the grooves of the helix, or interacts through other mechanisms. However, without specific experimental data for this compound, any discussion of its potential DNA interaction remains speculative.

Protein Binding Studies (e.g., Serum Albumin)

Similar to the DNA interaction studies, a thorough review of the scientific literature found no specific research dedicated to the binding of this compound with serum albumin or other proteins. The interaction of various ligands, including different semicarbazone and thiosemicarbazone derivatives, with serum albumins like human serum albumin (HSA) and bovine serum albumin (BSA) is a common area of investigation to understand the pharmacokinetic properties of compounds. oup.comnih.govrroij.com

These studies typically utilize spectroscopic methods to determine binding constants, identify binding sites, and understand the forces driving the interaction. rroij.com The binding of a compound to serum albumin can significantly influence its distribution, metabolism, and excretion in the body. Despite the importance of such studies, data for this compound is not available at this time.

Further research is required to elucidate the specific biological activities and mechanistic pathways of this compound, including its potential interactions with DNA and serum albumin.

Potential Applications and Future Research Directions

Development as Chemosensors for Ionic Species (e.g., Metal Cations, Anions)

The urea (B33335) functional group is a well-established hydrogen-bond donor, making urea-based compounds excellent candidates for the development of chemosensors for various ionic species. The two N-H protons of the urea moiety can form strong hydrogen bonds with anions, leading to a detectable signal.

Research has shown that urea and thiourea (B124793) derivatives can act as effective and selective colorimetric sensors for biologically important anions such as fluoride (B91410) and carboxylates. researchgate.net The interaction between the urea group and the anion, typically through hydrogen bonding, can cause a change in the electronic properties of the molecule, resulting in a visible color change. The presence of the electron-withdrawing 2-bromophenyl group in [(2-Bromophenyl)methylideneamino]urea could potentially enhance the acidity of the N-H protons, leading to stronger interactions with anions and thus improving the sensitivity and selectivity of the sensor.

Furthermore, sulfonamide and urea-based compounds have been successfully developed for the recognition of anions like cyanide and fluoride. researchgate.net These sensors can operate through various mechanisms, including changes in fluorescence or the sol-gel transition upon anion binding. The design of this compound could be adapted and optimized for the selective detection of specific metal cations or anions by modifying the aromatic ring with different substituents to fine-tune the binding affinity and signaling response.

Exploration in Materials Science

The ability of the urea group to form strong and directional hydrogen bonds makes it a valuable building block in supramolecular chemistry and materials science.

The self-assembly of molecules through non-covalent interactions, such as hydrogen bonding, is a powerful tool for creating novel functional materials. The urea moiety is known to form robust, self-complementary hydrogen bonds, leading to the formation of well-defined supramolecular structures.

Bis-aromatic ureas have been shown to form extended networks through hydrogen bonding, leading to the formation of hydrogels. reading.ac.uk These materials can exhibit interesting properties, such as stimuli-responsiveness, where a change in pH or temperature can trigger a transition from a gel to a solution. The specific structure of this compound, with its potential for both intermolecular and intramolecular hydrogen bonding, could be exploited to design new gels or polymers with tailored properties. By controlling the self-assembly process, it may be possible to create capsules for drug delivery or other encapsulation applications.

Urea-functionalized heterocycles have also been extensively studied for their ability to form supramolecular polymers through multiple hydrogen bonds. nih.gov These materials can exhibit properties that are a combination of the individual monomer units, and their formation is often reversible, allowing for self-healing and recyclable materials. The incorporation of this compound into such systems could introduce new functionalities and control over the material's properties.

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, such as cotton or other cellulosic fibers. textilelearner.net This covalent bond results in high wash fastness. Urea is often used as an auxiliary in the reactive dyeing process. textilelearner.netcellulosechemtechnol.rogoogle.com

In the printing of textiles with reactive dyes, urea is used to help dissolve the dye and to act as a humectant, attracting moisture which is necessary for the fixation of the dye to the fiber during the steaming process. textilelearner.netgoogle.com While this compound itself is not a dye, its urea functionality suggests that it or its derivatives could potentially be used as auxiliaries in dyeing processes. Furthermore, the synthesis of bifunctional reactive dyes often involves amine precursors. scialert.net The general structure of this compound could potentially be modified to incorporate a chromophore, thereby creating a novel reactive dye.

Agronomic Applications as Metal-Urea Fertilizers

Urea is the most widely used nitrogen fertilizer in the world. However, its efficiency can be limited by losses through ammonia (B1221849) volatilization and nitrate (B79036) leaching. One approach to improve the efficiency of urea-based fertilizers is the use of metal-urea complexes. These complexes can slow down the release of nitrogen, making it available to plants over a longer period and reducing losses to the environment.

While there is no specific research on the use of this compound as a fertilizer, the presence of the urea group suggests a potential for this application. The compound could potentially form complexes with essential micronutrient metal ions, such as zinc, copper, or iron. Such metal-urea complexes could provide both nitrogen and essential micronutrients to the soil in a slow-release manner. Further research would be needed to investigate the synthesis of such complexes, their stability in soil, and their effectiveness as fertilizers.

Future Directions in Drug Discovery and Chemical Biology

Urea derivatives are a common feature in many biologically active compounds and approved drugs. The urea moiety can act as a rigid scaffold and a hydrogen-bond donor-acceptor, which allows for strong and specific interactions with biological targets such as enzymes and receptors.

The structure of this compound provides a versatile scaffold for the rational design of new therapeutic agents. The 2-bromophenyl group can be modified to explore the structure-activity relationship (SAR) and optimize the compound's interaction with a specific biological target. The bromine atom can be replaced with other halogens or functional groups to modulate the electronic and steric properties of the molecule.

Furthermore, the urea and methylideneamino groups can be derivatized to introduce additional functionalities or to fine-tune the compound's pharmacokinetic properties, such as solubility and metabolic stability. For example, incorporating the core structure of this compound into larger molecules could lead to the development of new classes of enzyme inhibitors or receptor modulators. The future of this compound in drug discovery lies in the systematic exploration of its chemical space through the synthesis and biological evaluation of a library of derivatives.

Exploration of Multi-Targeting Approaches

The exploration of multi-targeting approaches has gained significant traction in medicinal chemistry as a strategy to enhance therapeutic efficacy and overcome drug resistance. For derivatives of this compound, research into multi-targeting capabilities has focused on key pathways involved in cancer progression, such as angiogenesis and immune evasion.

Aryl urea scaffolds, which are structurally related to this compound, have been investigated as inhibitors of multiple targets. One study synthesized and evaluated a series of styryl and phenethyl aryl ureas as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Programmed Death-Ligand 1 (PD-L1). nih.gov VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients, while PD-L1 is an immune checkpoint protein that cancer cells exploit to evade the immune system. The simultaneous inhibition of these two targets presents a promising strategy for cancer therapy.

In this study, certain bromophenyl urea derivatives demonstrated significant activity. For instance, (E)-styryl p-bromophenyl urea showed better results than the standard drug sorafenib (B1663141) in down-regulating VEGFR-2. nih.gov This suggests that the bromophenyl urea scaffold, a close analogue of this compound, is a viable candidate for developing multi-target agents. The antiproliferative activity of these molecules was evaluated across several tumor cell lines, including HT-29, MCF-7, HeLa, and A549, as well as the endothelial cell line HMEC-1. nih.gov

The research highlights a correlation between the chemical structure of the derivatives and their inhibitory activity, with (E)-styryl aryl ureas generally exhibiting the lowest IC50 values. nih.gov These findings underscore the potential of the this compound chemical backbone in the design of novel multi-target drugs that can simultaneously attack different facets of cancer biology.

Application of Advanced Computational Methods in Design

Advanced computational methods are increasingly integral to the drug design and discovery process, enabling the rational design of molecules with desired biological activities. In the context of urea derivatives, including those structurally similar to this compound, computational techniques such as molecular docking are employed to elucidate the molecular interactions between the compounds and their biological targets.

Molecular docking studies have been utilized to understand the mechanism of action of novel urea-containing derivatives. For example, in the development of anticancer agents, docking studies have been performed to investigate the binding of urea derivatives to the active sites of key enzymes like Cyclin-Dependent Kinase 6 (CDK6). mdpi.com These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitory activity of the compound. This information is invaluable for optimizing the lead compound to enhance its potency and selectivity.

While specific computational design studies focused solely on this compound are not extensively documented, the broader application of these methods to the urea class of compounds provides a clear precedent for their utility. For instance, computational approaches have been used in the design of urea derivatives as kinase inhibitors, a major class of anticancer drugs. nih.gov The urea moiety is known for its ability to form strong hydrogen bonds with biological targets, a property that can be effectively modeled and exploited using computational tools to improve drug-target interactions. researchgate.net

The insights gained from computational studies can guide the synthesis of new derivatives of this compound with improved pharmacological profiles. By predicting the binding affinity and mode of action, these methods can help to prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Synergistic Effects with Other Active Agents

The investigation of synergistic effects between different therapeutic agents is a key strategy to enhance treatment outcomes, particularly in complex diseases like cancer. For compounds related to this compound, there is evidence of potential synergistic interactions with other active agents, particularly in the realm of immunotherapy.

Research on aryl urea-based scaffolds has shown that certain bromophenyl urea derivatives can improve the efficacy of existing immunomodulatory drugs. Specifically, (E)-styryl p-bromophenyl urea was found to enhance the effect of the anti-PD-L1 compound BMS-8 on both PD-L1 and c-Myc proteins. nih.gov The c-Myc protein is a transcription factor that is often dysregulated in cancer and plays a role in cell proliferation and survival. The ability of a bromophenyl urea derivative to augment the activity of an immune checkpoint inhibitor on two distinct and critical cancer targets highlights the potential for powerful synergistic combinations.

This finding is significant as it suggests that this compound and its derivatives could be developed as part of a combination therapy regimen. By targeting multiple pathways simultaneously—for instance, angiogenesis via VEGFR-2 inhibition and immune evasion via PD-L1 modulation—in conjunction with another agent that further enhances the anti-PD-L1 effect, it may be possible to achieve a more potent and durable anti-cancer response.

The principle of synergy is based on the idea that the combined effect of two or more drugs is greater than the sum of their individual effects. In the case of the bromophenyl urea derivatives, their multi-targeting ability appears to create a favorable environment for other drugs to exert their effects more potently. This opens up new avenues for future research into combination therapies involving this compound derivatives to overcome drug resistance and improve patient outcomes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.